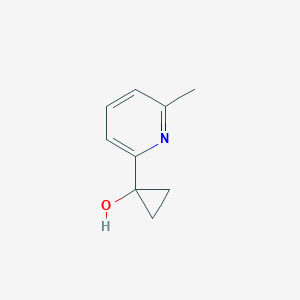
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is characterized by a cyclopropanol group attached to a 6-methylpyridin-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane under controlled conditions to form the cyclopropanol ring . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(6-Methylpyridin-2-yl)cyclopropanone.
Reduction: Formation of 1-(6-Methylpyridin-2-yl)cyclopropane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学研究应用
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropanol group may play a role in stabilizing the compound’s interaction with its targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
相似化合物的比较
Similar Compounds
- 1-(6-Methylpyridin-2-yl)cyclopropane
- 1-(6-Methylpyridin-2-yl)cyclopropanone
- 6-Methyl-2-pyridinecarboxaldehyde
Uniqueness
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is unique due to the presence of both a cyclopropanol group and a 6-methylpyridin-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring linked to a pyridine ring with a methyl substituent at the 6-position. Its molecular formula is C9H11NO, indicating the presence of both a hydroxyl group and a nitrogen atom, which are crucial for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Hydroxyl, Pyridine |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in pharmacological applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for treating infections caused by various pathogens.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in the treatment of diseases where enzyme modulation is critical. For instance, it has been evaluated as a Kynurenine 3-monooxygenase (KMO) inhibitor, which is relevant in neurodegenerative diseases like Alzheimer's .
- Receptor Binding : The unique structure allows for interactions with various biological receptors, enhancing its potential therapeutic applications.
The mechanism of action for this compound involves:
- Binding Affinity : The cyclopropane and pyridine moieties contribute to its binding affinity with biological targets such as enzymes and receptors.
- Modulation of Biological Pathways : By inhibiting specific enzymes or binding to receptors, this compound can modulate various biological pathways, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: KMO Inhibition
A study focused on synthesizing KMO inhibitors demonstrated that modifications at specific positions on the pyridine ring could enhance cellular potency. The findings indicated that compounds similar to this compound exhibited significant inhibition of KMO with favorable pharmacokinetic profiles .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results showed that this compound had notable activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(6-Methylpyridin-3-yl)cyclopropan-1-ol | Similar cyclopropane-pyridine structure | Methyl group at the 3-position |
| 1-(6-Methylpyridin-4-yl)cyclopropan-1-ol | Similar cyclopropane-pyridine structure | Methyl group at the 4-position |
| 1-(5-Methylpyridin-3-yl)cyclopropan-1-ol | Similar cyclopropane-pyridine structure | Methyl group at the 5-position |
The specific position of the methyl group on the pyridine ring significantly influences the biological activity and reactivity of these compounds.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(6-methylpyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-4-8(10-7)9(11)5-6-9/h2-4,11H,5-6H2,1H3 |
InChI 键 |
LUTWOTBQGKMXGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















